molecular formula C17H11BrN2O3S B3621459 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(6-bromobenzo[d]thiazol-2-yl)acrylamide

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(6-bromobenzo[d]thiazol-2-yl)acrylamide

Cat. No.: B3621459
M. Wt: 403.3 g/mol
InChI Key: GASMFXLYNSAXBX-QHHAFSJGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(6-bromobenzo[d]thiazol-2-yl)acrylamide is a complex organic compound that features a combination of benzodioxole and bromobenzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(6-bromobenzo[d]thiazol-2-yl)acrylamide typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Bromobenzothiazole Moiety: This involves the bromination of benzothiazole using bromine or N-bromosuccinimide (NBS).

    Coupling Reaction: The final step involves the coupling of the benzodioxole and bromobenzothiazole moieties through an acrylamide linker. This can be achieved using a palladium-catalyzed Heck reaction under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(6-bromobenzo[d]thiazol-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the benzothiazole moiety can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(6-bromobenzo[d]thiazol-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(6-bromobenzo[d]thiazol-2-yl)acrylamide involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, while the bromobenzothiazole moiety could facilitate binding to DNA or proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)acrylamide
  • (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acrylamide

Uniqueness

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(6-bromobenzo[d]thiazol-2-yl)acrylamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to biological targets.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(6-bromo-1,3-benzothiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2O3S/c18-11-3-4-12-15(8-11)24-17(19-12)20-16(21)6-2-10-1-5-13-14(7-10)23-9-22-13/h1-8H,9H2,(H,19,20,21)/b6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASMFXLYNSAXBX-QHHAFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NC4=C(S3)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=NC4=C(S3)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(6-bromobenzo[d]thiazol-2-yl)acrylamide
Reactant of Route 2
Reactant of Route 2
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(6-bromobenzo[d]thiazol-2-yl)acrylamide
Reactant of Route 3
Reactant of Route 3
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(6-bromobenzo[d]thiazol-2-yl)acrylamide
Reactant of Route 4
Reactant of Route 4
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(6-bromobenzo[d]thiazol-2-yl)acrylamide
Reactant of Route 5
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(6-bromobenzo[d]thiazol-2-yl)acrylamide
Reactant of Route 6
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(6-bromobenzo[d]thiazol-2-yl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.